n-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide

Hypoxia-selective cytotoxin Radiosensitizer Nitrofuran carboxamide

This 5-nitrofuran-3-carboxamide derivative features a rare 3-carboxamide regioisomerism paired with a sterically hindered 5,5-dimethyl-γ-lactone moiety (XLogP3-AA=1.1), critically differentiating it from conventional 2-carboxamide nitrofurans like nitrofurantoin (XLogP3-AA≈-0.5). These electronic and conformational distinctions directly modulate nitroreduction potential and bioreductive activation kinetics essential for hypoxia-selective SAR campaigns, covalent inhibitor design, and nitrofuran-resistance screening. Substituting with generic 2-carboxamide analogs will yield non-predictive results. Validate your screen with the correct scaffold.

Molecular Formula C11H12N2O6
Molecular Weight 268.22 g/mol
CAS No. 101833-02-7
Cat. No. B008595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide
CAS101833-02-7
SynonymsN-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitro-3-furancarboxamide
Molecular FormulaC11H12N2O6
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESCC1(CC(C(=O)O1)NC(=O)C2=COC(=C2)[N+](=O)[O-])C
InChIInChI=1S/C11H12N2O6/c1-11(2)4-7(10(15)19-11)12-9(14)6-3-8(13(16)17)18-5-6/h3,5,7H,4H2,1-2H3,(H,12,14)
InChIKeyLVFNBLBWBSMCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide (CAS 101833-02-7): Procurement-Relevant Identity and Physicochemical Profile


The compound n-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide (CAS 101833-02-7) is a synthetic nitrofuran-3-carboxamide derivative with the molecular formula C11H12N2O6 and a molecular weight of 268.22 g/mol [1]. It features a 5-nitrofuran ring connected via an amide bond to a 5,5-dimethyl-2-oxotetrahydrofuran (γ-butyrolactone) moiety. This structure places it within the broader class of 5-nitrofuran carboxamides, compounds historically investigated for their potential as hypoxia-selective radiosensitizers and bioreductively activated cytotoxins [2]. However, it is the 3-carboxamide regioisomer, which is far less explored than the classical 2-carboxamide antibiotics (e.g., nitrofurantoin), making its specific attributes a distinct consideration for research procurement.

Why In-Class Nitrofuran Analogs Cannot Substitute N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide in Targeted Research


Substituting this compound with a generic 5-nitrofuran-2-carboxamide or a simpler 5-nitrofuran-3-carboxamide derivative is ill-advised due to critical regio- and stereoelectronic differences. The 3-carboxamide substitution pattern produces a different electronic distribution compared to the 2-carboxamide isomer, directly altering the reduction potential of the nitro group—a key determinant of hypoxia-selective activation [1]. Furthermore, the sterically hindered 5,5-dimethyl-γ-lactone ring introduces conformational constraints and alters lipophilicity (XLogP3-AA = 1.1) [2] that are absent in typical nitrofuran analogs like nitrofurantoin (XLogP3-AA ≈ -0.5) or simple N-aryl nitrofuran-3-carboxamides. These structural features collectively govern bioreductive activation kinetics and target interactions, meaning experimental results obtained with one analog are not predictive of behavior with another, justifying compound-specific procurement.

Quantitative Differentiation Guide for N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide (CAS 101833-02-7)


Regioisomeric Advantage: 3-Carboxamide vs. 2-Carboxamide in Nitrofuran Bioreduction

This compound is a 5-nitrofuran-3-carboxamide, a regioisomer of the more common 5-nitrofuran-2-carboxamide class used in clinical nitrofurans. In a systematic study of electrophilic nitrofuran carboxamides, members of both the 2- and 3-carboxamide series were tested for their ability to radiosensitize hypoxic Chinese hamster V79 cells. While the study's most potent 3-carboxamides achieved sensitizer enhancement ratios (SER) comparable to the best 2-carboxamides (SER values exceeding 2.0 at sub-millimolar concentrations), their electron affinity (E7(1)) and the efficiency of hypoxic cytotoxicity relative to aerobic toxicity differed systematically between the two regioisomeric classes [1]. The 3-carboxamide substitution provides a distinct electrochemical profile that can be exploited for different hypoxia-selective therapeutic windows.

Hypoxia-selective cytotoxin Radiosensitizer Nitrofuran carboxamide Bioreductive activation

Lipophilicity Modulation via 5,5-Dimethyl-γ-Lactone Substituent

The computed partition coefficient (XLogP3-AA) for this compound is 1.1 [1]. This is substantially higher than the clinically used nitrofuran-2-carboxamide nitrofurantoin (XLogP3-AA ≈ -0.5) [2] and closer to the range considered optimal for passive membrane permeability (LogP 1–3). The increased lipophilicity is attributable to the 5,5-dimethyl substitution on the γ-butyrolactone ring, which masks polar surface area and adds hydrophobic bulk.

Lipophilicity ADME prediction Nitrofuran γ-Butyrolactone LogP

Hydrogen Bond Acceptor Capacity and Rotatable Bond Restriction vs. Aryl Nitrofuran-3-carboxamides

This compound contains 6 hydrogen bond acceptor sites and only 2 rotatable bonds [1]. In comparison, an aryl-substituted analog such as N-(4-methoxyphenyl)-5-nitrofuran-3-carboxamide has 5 hydrogen bond acceptors and 4 rotatable bonds [2]. The lower rotatable bond count of the target compound indicates greater conformational rigidity, which is often associated with improved target binding specificity and potentially higher oral bioavailability.

Hydrogen bonding Conformational analysis Drug-likeness Nitrofuran carboxamide

Electrophilic Character and Potential for Bioreductive Alkylation

The nitrofuran class as a whole can act as electrophilic species upon nitro reduction, leading to DNA alkylation. Research on related electrophilic nitrofuran carboxamides demonstrated that compounds bearing alkylating side-chains and high electron affinity (E7(1) > -400 mV) exhibited potent hypoxia-selective cytotoxicity in V79 cells, with concentration-dependent cell killing at doses as low as 10–50 µM under hypoxic conditions [1]. The γ-lactone ring in this compound can potentially undergo ring-opening to reveal a reactive alkylating center under bioreductive conditions, a feature not present in simple N-aryl nitrofuran-3-carboxamides.

Bioreductive alkylation Electrophilic nitrofuran Hypoxia DNA damage

High-Value Application Scenarios for N-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide (CAS 101833-02-7)


Hypoxia-Selective Anticancer Lead Optimization Programs

Based on the class-level evidence that 5-nitrofuran-3-carboxamides can act as potent hypoxia-selective cytotoxins [1], this compound serves as a unique scaffold for medicinal chemistry campaigns targeting solid tumor hypoxia. Its 3-carboxamide regioisomerism and electrophilic lactone side-chain differentiate it from the more common 2-carboxamide nitrofuran antibiotics, offering a distinct chemical starting point for optimizing hypoxia-selectivity ratios. The defined computational lipophilicity (XLogP3-AA = 1.1) and limited rotatable bonds suggest potential for achieving favorable drug-like properties, making it suitable for hit-to-lead exploration where intracellular penetration into hypoxic tumor regions is critical [2].

Bioreductive Prodrug Design and Chemical Biology Probe Development

The nitrofuran core is known to undergo enzymatic nitroreduction under low-oxygen conditions to generate reactive electrophilic species [1]. The 5,5-dimethyl-γ-lactone moiety attached to the 3-carboxamide position introduces a latent alkylating functionality that can be exploited in the design of bioreductively activated covalent inhibitors. This compound can be procured as a key intermediate for synthesizing targeted chemical biology probes to study nitroreductase activity in tumor microenvironments or parasitic infections, where in-class substitution with non-electrophilic analogs would fail to generate the required alkylation chemistry.

Structure-Activity Relationship (SAR) Studies on 3- vs. 2-Carboxamide Nitrofurans

Given the systematic differences observed between 5-nitrofuran-2- and 3-carboxamide series in their electron affinity and differential hypoxic/oxic cytotoxicity profiles [1], this compound is an essential tool for SAR expansion. Researchers focused on understanding how the position of the carboxamide group affects nitroreductase substrate specificity and the resulting therapeutic window will find this compound irreplaceable by commercially abundant 2-carboxamide analogs like nitrofurantoin or furazolidone, which lack the 3-substitution pattern.

Antimicrobial Scaffold Diversification to Overcome Resistance

Classical nitrofuran antibiotics (e.g., nitrofurantoin) target bacterial nitroreductases but are increasingly compromised by resistance mechanisms. This compound's 3-carboxamide regioisomer and elevated lipophilicity (XLogP3-AA = 1.1 vs. -0.5 for nitrofurantoin) [2] suggest it may interact differently with bacterial nitroreductase isoforms or exhibit altered membrane permeation in resistant strains. It is suitable for screening against nitrofuran-resistant clinical isolates where generic substitution with existing 2-carboxamide drugs would be futile.

Quote Request

Request a Quote for n-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)-5-nitrofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.